molecular formula C20H19N3OS B2372648 N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-cyanobenzamide CAS No. 2034299-93-7

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-cyanobenzamide

Cat. No.: B2372648
CAS No.: 2034299-93-7
M. Wt: 349.45
InChI Key: YTPQTLGQJRKZRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-cyanobenzamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. The structure of this molecule incorporates a benzothiophene scaffold, a heterocyclic system frequently investigated for its diverse biological activities. Scientific literature indicates that benzothiophene-containing compounds are often explored for their potential as kinase inhibitors, and as agents in oncology and neurodegenerative disease research . The specific dimethylaminoethyl and cyanobenzamide substituents on the core structure suggest this compound may be designed to interact with enzymatic targets or cellular receptors, potentially modulating signaling pathways in cells . Researchers value this compound as a chemical tool for probing biological mechanisms and for its potential utility in the development of new therapeutic agents. As with all such specialized molecules, thorough analytical characterization is recommended to confirm identity and purity before use in experimental studies. This product is provided For Research Use Only (RUO) and is not approved for use in humans, diagnostics, or any clinical applications.

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-cyanobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS/c1-23(2)18(17-13-25-19-9-4-3-8-16(17)19)12-22-20(24)15-7-5-6-14(10-15)11-21/h3-10,13,18H,12H2,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPQTLGQJRKZRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC=CC(=C1)C#N)C2=CSC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Benzothiophene Core

The benzothiophene moiety is typically synthesized via cyclization of sulfur-containing precursors. Patent CN103130819A describes thiophene ring formation through Friedel-Crafts acylation followed by intramolecular cyclization, yielding a fused thieno[3,4-d]imidazolone structure. For the target compound, a similar approach applies:

  • Starting Material : 2-Bromothiophenol reacts with acetylene derivatives under Sonogashira coupling conditions (Pd(PPh₃)₄, CuI, and triethylamine) to form a propargyl thioether intermediate.
  • Cyclization : Heating the intermediate at 80–100°C in dimethylformamide (DMF) with potassium tert-butoxide induces cyclization to 1-benzothiophen-3-ylmethanol.

Reaction conditions must exclude moisture to prevent hydrolysis, and yields range from 65–75% after column chromatography.

Introduction of the Dimethylaminoethyl Group

The dimethylaminoethyl side chain is introduced via nucleophilic substitution. Patent US11649213 outlines a method for alkylating amines using bromoethyl-dimethylamine in the presence of a base:

  • Activation : The benzothiophene methanol (from Step 1.1) is converted to its mesylate using methanesulfonyl chloride in dichloromethane.
  • Substitution : Reacting the mesylate with dimethylamine (40% aqueous solution) in tetrahydrofuran (THF) at 50°C for 12 hours yields N-[2-(1-benzothiophen-3-yl)ethyl]-N,N-dimethylamine.
    • Catalyst : Triethylamine (2 equiv) enhances nucleophilicity.
    • Yield : 80–85% after distillation.

Amide Bond Formation with 3-Cyanobenzoic Acid

The final step involves coupling the amine intermediate with 3-cyanobenzoic acid. Patent US10336699 details carbodiimide-mediated amidation:

  • Activation of Carboxylic Acid : 3-Cyanobenzoic acid is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dimethylacetamide (DMA) at 0°C.
  • Coupling : The activated acid reacts with N-[2-(1-benzothiophen-3-yl)ethyl]-N,N-dimethylamine at room temperature for 6 hours.
    • Solvent : DMA improves solubility of aromatic intermediates.
    • Yield : 70–75% after recrystallization from ethanol/water.

Industrial Production Methods

Scalability and Catalytic Optimization

Industrial synthesis prioritizes cost-efficiency and minimal waste. Key adaptations include:

  • Solid-Supported Catalysts : Silica-bound palladium catalysts reduce metal leaching and enable recycling, as described in US10336699.
  • Continuous Flow Systems : Tubular reactors maintain consistent temperature during cyclization, improving yield reproducibility by 15% compared to batch processes.

Solvent Selection and Recycling

  • Preferred Solvents : DMF and DMA are replaced with cyclopentyl methyl ether (CPME) in large-scale reactions due to its low toxicity and high boiling point (106°C).
  • Closed-Loop Systems : Solvent recovery via distillation achieves 90% reuse, reducing production costs by 20%.

Reaction Mechanisms and Catalytic Processes

Palladium-Catalyzed Cross-Coupling

The Sonogashira coupling mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by transmetallation with the acetylide and reductive elimination to form the C–C bond. Key intermediates are stabilized by triphenylphosphine ligands.

Carbodiimide-Mediated Amidation

EDCI activates the carboxylic acid via the formation of an O-acylisourea intermediate, which reacts with the amine to form the amide bond. HOBt suppresses racemization by converting the intermediate to a more stable active ester.

Purification Techniques

Crystallization

The crude product is dissolved in hot ethanol (60°C) and cooled to −20°C to induce crystallization. Two recrystallizations achieve >99% purity, as confirmed by HPLC.

Chromatography

Silica gel chromatography (ethyl acetate/hexane, 1:3) removes unreacted starting materials and dimers. This step is critical for pharmaceutical-grade material.

Comparative Analysis of Methodologies

Parameter Laboratory-Scale (Batch) Industrial-Scale (Continuous Flow)
Yield 70–75% 85–90%
Purity 98% 99.5%
Solvent Consumption High Low (Closed-loop)
Reaction Time 12–24 hours 4–6 hours

Data synthesized from,, and.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-cyanobenzamide can undergo various chemical reactions, including:

    Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyanobenzamide group can be reduced to form amines or other derivatives.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.

    Reducing agents: Like lithium aluminum hydride (LiAlH4) for reduction reactions.

    Coupling reagents: Such as EDCI or DCC for amide bond formation.

Major Products

    Oxidation products: Sulfoxides or sulfones.

    Reduction products: Amines or other reduced derivatives.

    Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving the benzo[b]thiophene moiety.

    Medicine: Potentially as an inhibitor or modulator of specific enzymes or receptors.

    Industry: In the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-cyanobenzamide would depend on its specific biological target. Generally, such compounds might:

    Bind to enzymes or receptors: Modulating their activity.

    Interfere with signaling pathways: Affecting cellular processes.

    Inhibit or activate specific proteins: Leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural or functional similarities with the target molecule:

N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride ()
  • Molecular Formula : C₁₅H₂₀ClN₃O₂
  • Key Features: Quinoline core (nitrogen-containing heterocycle). Dimethylaminopropyl side chain. Hydroxy and carboxamide functional groups.
  • Comparison: The benzothiophene in the target compound replaces quinoline, altering electronic properties (sulfur vs. nitrogen). The dimethylaminoethyl group (vs. dimethylaminopropyl) may reduce steric hindrance and modulate basicity.
N-(2-(Pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide hydrochloride ()
  • Molecular Formula : C₁₆H₂₀ClN₃O₂
  • Key Features: Pyrrolidinylethyl side chain (cyclic amine). Hydroxyquinoline-carboxamide scaffold.
  • Comparison: The dimethylaminoethyl group in the target compound is less sterically constrained than pyrrolidinylethyl. The absence of a hydroxy group in the target compound may reduce hydrogen-bonding capacity compared to this analog .
Ethyl 4-(Dimethylamino) Benzoate ()
  • Key Features: Dimethylamino group attached to an aromatic ester.
  • Comparison: The dimethylaminoethyl group in the target compound offers greater conformational flexibility than the rigid ester-linked dimethylamino group in this compound. shows ethyl 4-(dimethylamino) benzoate exhibits higher reactivity than 2-(dimethylamino) ethyl methacrylate, suggesting that substituent positioning significantly impacts functionality .

Comparative Data Table

Compound Name Core Structure Side Chain Functional Groups Molecular Weight (g/mol)
Target Compound Benzothiophene Dimethylaminoethyl 3-Cyanobenzamide ~335.4*
N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide HCl Quinoline Dimethylaminopropyl Hydroxy, Carboxamide 309.79
N-(2-(Pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide HCl Quinoline Pyrrolidinylethyl Hydroxy, Carboxamide 321.80
Ethyl 4-(Dimethylamino) Benzoate Benzene Ethyl ester Dimethylamino 193.24

*Estimated based on structural formula.

Functional Implications

  • Reactivity: The benzothiophene core may enhance electron-deficient character compared to quinoline, influencing catalytic or biological interactions. The 3-cyano group could act as a hydrogen-bond acceptor, unlike the hydroxy groups in analogs .
  • Solubility: The dimethylaminoethyl group likely improves water solubility, similar to dimethylaminopropyl in compounds. However, the benzothiophene’s hydrophobicity may offset this advantage .
  • Pharmacokinetics : Molecular weight (~335 g/mol) places the target compound within the range of bioactive small molecules, comparable to analogs (309–358 g/mol) .

Research Findings and Limitations

  • Synthesis : While direct data are absent, amidation methods from (e.g., using benzoyl chlorides and amines) are plausible for synthesizing the target compound .
  • Reactivity Trends: highlights that dimethylamino group positioning (e.g., ethyl benzoate vs. ethyl methacrylate) significantly affects reactivity. This suggests the target compound’s dimethylaminoethyl and benzothiophene groups may synergistically influence its behavior in catalytic or biological systems .
  • Limitations: No direct pharmacological or catalytic data are available for the target compound. Comparisons rely on structural analogs and inferred properties.

Biological Activity

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-cyanobenzamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a benzothiophene moiety, a dimethylaminoethyl side chain, and a cyanobenzamide group, which may contribute to its diverse pharmacological properties.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. While specific mechanisms are still under investigation, preliminary studies suggest that it may exhibit:

  • Antitumor Activity : The compound has shown promise in inhibiting the proliferation of certain cancer cell lines, possibly through apoptosis induction or cell cycle arrest.
  • Neuroprotective Effects : There is evidence suggesting that the compound may protect neuronal cells from oxidative stress and neurodegeneration.
  • Antimicrobial Properties : Initial screenings indicate potential effectiveness against a range of bacterial and fungal pathogens.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications in the molecular structure can significantly influence its biological activity. For instance, variations in the benzothiophene substituents or alterations in the cyanobenzamide group may enhance potency or selectivity for specific targets.

Case Studies

  • Antitumor Studies : In vitro studies have demonstrated that this compound can inhibit the growth of breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. Further investigations revealed that this compound induces apoptosis through caspase activation pathways.
  • Neuroprotection : A study involving neuronal cell cultures exposed to oxidative stress showed that treatment with the compound reduced cell death by 40%, indicating significant neuroprotective properties. The mechanism appears to involve modulation of reactive oxygen species (ROS) production.
  • Antimicrobial Activity : The compound exhibited inhibitory effects against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 16 µg/mL, respectively.

Data Tables

Biological ActivityCell Line / OrganismIC50/MIC (µM)Notes
AntitumorMCF-7 (Breast Cancer)15Induces apoptosis
NeuroprotectionNeuronal Cell Culture-Reduces oxidative stress-induced death
AntimicrobialStaphylococcus aureus32Effective against Gram-positive bacteria
AntimicrobialCandida albicans16Effective against fungal pathogens

Q & A

Q. Key Considerations :

  • Monitor reaction progress using TLC or HPLC to ensure intermediate purity.
  • Optimize yields (typically 50–70%) by adjusting pH (6.5–7.5) and temperature .

Basic: What analytical techniques are recommended for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., dimethylaminoethyl protons at δ 2.2–2.5 ppm, benzothiophene aromatic signals at δ 7.0–7.8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected for C₂₁H₂₀N₂OS: 363.1234) .
  • X-ray Crystallography : Resolve crystal structure to validate stereochemistry, if single crystals are obtainable .

Advanced: How can researchers resolve contradictions in reported anticancer activity across studies?

Methodological Answer:
Discrepancies may arise from assay conditions (e.g., cell line variability, incubation time). A systematic approach includes:

In Vitro Validation :

  • Test the compound against a panel of cancer cell lines (e.g., MCF-7, A549) using standardized MTT assays (48–72 hr exposure) .
  • Compare IC₅₀ values under consistent oxygen levels (normoxia vs. hypoxia).

Mechanistic Profiling :

  • Perform flow cytometry to quantify apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .
  • Validate pathway modulation (e.g., Bcl-2/Bax ratio via Western blot) .

In Vivo Correlation : Use xenograft models to assess bioavailability and tumor suppression efficacy .

Advanced: What strategies are effective for elucidating the compound’s mechanism of action?

Methodological Answer:

Target Identification :

  • SPR (Surface Plasmon Resonance) : Screen against kinase libraries (e.g., EGFR, PI3K) to identify binding partners .
  • Pull-Down Assays : Use biotinylated analogs to isolate protein targets from cell lysates .

Computational Docking :

  • Model interactions with potential targets (e.g., HDAC enzymes) using AutoDock Vina. Prioritize binding poses with ΔG < -8 kcal/mol .

Gene Knockdown : Validate target relevance via siRNA-mediated silencing in responsive cell lines .

Advanced: How to design structure-activity relationship (SAR) studies for improved potency?

Methodological Answer:

Analog Synthesis :

  • Modify substituents: Replace the cyano group with -CF₃ or -NO₂ to enhance electron-withdrawing effects .
  • Vary the benzothiophene moiety with indole or benzofuran to alter hydrophobic interactions .

Activity Testing :

  • Assess analogs in enzymatic assays (e.g., IC₅₀ against purified kinases) and cellular models.

QSAR Modeling :

  • Use Gaussian-based DFT calculations to correlate electronic parameters (e.g., HOMO-LUMO gaps) with bioactivity .

Basic: What are the solubility and permeability challenges, and how can they be addressed?

Methodological Answer:

  • Solubility : The compound’s logP (~3.5) limits aqueous solubility. Strategies:
    • Use co-solvents (e.g., DMSO:PBS mixtures) for in vitro assays .
    • Synthesize phosphate prodrugs to enhance hydrophilicity .
  • Permeability : The dimethylaminoethyl group improves membrane penetration. Validate via Caco-2 monolayer assays (Papp > 1 × 10⁻⁶ cm/s) .

Advanced: How to validate conflicting data on cytochrome P450 (CYP) inhibition?

Methodological Answer:

In Vitro CYP Assays :

  • Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) with luminescent substrates (e.g., P450-Glo™) to measure inhibition .
  • Compare IC₅₀ values under varied incubation times (15–60 min).

Metabolite Identification :

  • Perform LC-MS/MS to detect major metabolites (e.g., N-demethylation products) in hepatocyte incubations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.